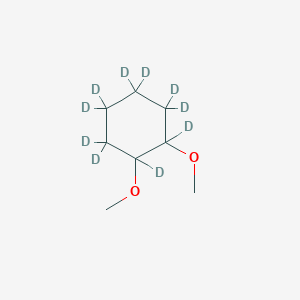
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride (N-Cl-HPC) is an organic compound with a wide range of potential applications in both organic and inorganic chemistry. It is a versatile reagent that can be used to synthesize a variety of organic compounds and can be used in a variety of reactions.
Applications De Recherche Scientifique
Chemical Properties and Reactions
Oxidative Chlorination and Bromination Reactions : The compound N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, under specific conditions, undergoes oxidative chlorination and bromination. These processes result in the formation of various substituted products, showcasing the compound's reactivity and potential for further chemical transformations. Notably, reactions with acetic anhydride lead to the formation of nitriles or O-acetyl derivatives, highlighting its versatility in organic synthesis. Furthermore, its interaction with acetic acid or potassium iodide yields uracil-5-hydroxamic acid derivatives, which are converted into methyl esters and hydroximic acid amides, indicating its utility in the synthesis of heterocyclic compounds (Chernikova et al., 2019).
Synthesis and Biological Activities
Creation of Novel Derivatives : A series of novel derivatives involving the N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride framework has been synthesized. These derivatives have been evaluated for their insecticidal and fungicidal activities, showcasing the compound's potential in developing agrochemicals. The structural determination of these compounds through various spectroscopic techniques confirms their synthesis and provides a basis for understanding their biological activities (Zhu et al., 2014).
Catalytic Applications
C-C Cross-Coupling Reactions : Chloro-ruthenium complexes featuring N-(aryl)pyridine-2-aldimines as ancillary ligands, including those derived from N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, have shown efficacy in catalyzing C-C cross-coupling reactions. These reactions are crucial for the synthesis of diaryl ketones, highlighting the compound's role in facilitating important organic transformations. The structural characterization of these complexes and their electrochemical properties further elucidate their catalytic mechanisms (Dey et al., 2014).
Environmental Applications
Synthesis of Organic Carbonates : Hydroxy-containing ionic liquids, derived from N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, have been utilized as catalysts in the synthesis of organic carbonates from epoxides and CO2. This application is particularly relevant in the context of carbon capture and utilization, demonstrating the compound's potential in contributing to sustainable chemical processes (Lyubimov et al., 2020).
Propriétés
IUPAC Name |
(2Z)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSGMJSYPKLEZ-POHAHGRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Cl)/C(=N/O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)




![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)




